1,3-dibenzyl-2-(4-methylphenyl)imidazolidine
Description
Properties
IUPAC Name |
1,3-dibenzyl-2-(4-methylphenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-12-14-23(15-13-20)24-25(18-21-8-4-2-5-9-21)16-17-26(24)19-22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNQALQAWTVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine typically involves the reaction of benzylamine, 4-methylbenzaldehyde, and formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Imidazolidine Derivatives
Structural Modifications and Substituent Effects
The biological and chemical properties of imidazolidines are highly dependent on substituent groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Dioxo derivatives () have lower log P values due to hydrogen-bonding capacity, favoring pharmacokinetic profiles .
Crystal Packing :
Q & A
Q. What are the established synthetic routes for 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine, and how are reaction conditions optimized?
The synthesis of imidazolidine derivatives typically involves condensation reactions between amines and carbonyl-containing precursors. For example, analogous compounds like 4,5-diphenylimidazolidines are synthesized via reductive amination using sodium borohydride in ethanol, with careful control of temperature and solvent polarity to maximize yield . Key steps include:
- Precursor preparation : Use of substituted benzaldehydes and amines under reflux conditions with glacial acetic acid as a catalyst .
- Reductive cyclization : Application of NaBH₄ in ethanol to stabilize intermediates and promote ring closure .
- Purification : Column chromatography or recrystallization to isolate the target compound.
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Structural validation relies on a combination of techniques:
| Method | Purpose | Example from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry. | Used for imidazolidine derivatives in . |
| IR Spectroscopy | Identify functional groups (e.g., C-N stretches in imidazolidine rings). | Applied in . |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns. | HRMS data for imidazolidines in . |
| X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for structurally similar compounds like 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine . |
Q. What biological or catalytic applications are reported for imidazolidine derivatives?
Imidazolidines serve as precursors for lanthanide complexes in homogeneous catalysis (e.g., asymmetric synthesis) . Biological studies on analogous compounds highlight antimicrobial and enzyme-inhibitory activities, attributed to the interaction of the imidazolidine core with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data often arise from dynamic stereochemistry or impurities. Strategies include:
- Variable-temperature NMR : To detect conformational equilibria (e.g., chair-flipping in imidazolidine rings) .
- 2D NMR techniques (COSY, NOESY): To assign coupling patterns and spatial proximities .
- Comparative crystallography : Cross-referencing with X-ray structures of related compounds (e.g., chlorophenyl-substituted analogs) .
Q. What experimental design frameworks are effective for optimizing imidazolidine synthesis?
Factorial design (e.g., Box-Behnken or central composite design) minimizes trial-and-error approaches by systematically varying parameters:
Q. How can computational methods accelerate reaction design for novel imidazolidine derivatives?
Integrated computational-experimental workflows, such as those developed by ICReDD, combine:
- Quantum chemical calculations : To predict transition states and energetics for cyclization steps .
- Machine learning : To screen substituent effects on reactivity or solubility .
- Retrosynthetic analysis : Leveraging databases to propose feasible routes (e.g., reductive amination vs. cycloaddition pathways) .
Methodological Considerations
- Handling air-sensitive intermediates : Use Schlenk techniques for reactions involving moisture-sensitive reagents (e.g., NaBH₄) .
- Data reproducibility : Maintain detailed logs of solvent purity, drying methods, and spectroscopic calibration standards .
- Comparative studies : Benchmark synthetic or analytical results against structurally characterized analogs (e.g., bromophenyl or chlorophenyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
